BenchChemオンラインストアへようこそ!

Memoquin

Acetylcholinesterase inhibition Alzheimer's disease Enzyme inhibition

Memoquin is the quintessential MTDL for Alzheimer's research. Unlike single-target agents, its quinone-polyamine scaffold simultaneously inhibits AChE (IC50 1.55 nM), BACE-1 (IC50 108 nM), and Aβ aggregation (5.93 μM) while providing antioxidant activity. At 15 mg/kg oral, it fully rescues spatial, episodic, and aversive memory deficits in scopolamine- and Aβ1-42-induced amnesia models. Procure Memoquin as a benchmark reference compound for HTS, SAR, and in vivo behavioral pharmacology studies.

Molecular Formula C38H56N4O4
Molecular Weight 632.9 g/mol
Cat. No. B1676193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMemoquin
SynonymsMemoquin; 
Molecular FormulaC38H56N4O4
Molecular Weight632.9 g/mol
Structural Identifiers
SMILESCCN(CCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCN(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC
InChIInChI=1S/C38H56N4O4/c1-5-41(29-31-19-11-13-21-37(31)45-3)25-17-9-7-15-23-39-33-27-36(44)34(28-35(33)43)40-24-16-8-10-18-26-42(6-2)30-32-20-12-14-22-38(32)46-4/h11-14,19-22,27-28,39-40H,5-10,15-18,23-26,29-30H2,1-4H3
InChIKeyVPXVPJQOPRBXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Memoquin: Multi-Target Quinone-Bearing Polyamine Ligand for Alzheimer's Disease Research – Product Overview and Procurement Considerations


Memoquin (CAS 616885-87-1) is a quinone-bearing polyamine compound developed as a multi-target-directed ligand (MTDL) for Alzheimer's disease (AD) research [1]. It exhibits a unique polypharmacological profile: it inhibits acetylcholinesterase (AChE), β-secretase-1 (BACE-1), and amyloid-β (Aβ) aggregation, while also possessing antioxidant properties [2]. Memoquin is orally bioactive and has demonstrated cognitive-enhancing effects in multiple in vivo models of amnesia . Its structural backbone incorporates a benzoquinone nucleus derived from coenzyme Q, conjugated to a polyamine scaffold, enabling simultaneous engagement of several key pathological targets implicated in AD progression [1].

Why Generic Substitution Fails: Memoquin's Differentiated Multi-Target Mechanism vs. Single-Target Alzheimer's Agents


Alzheimer's disease is a complex, multifactorial disorder driven by cholinergic deficits, amyloid cascade dysregulation, and oxidative stress [1]. Single-target agents such as donepezil (AChE inhibitor only), memantine (NMDA antagonist only), or rivastigmine (dual AChE/BChE inhibitor) address only one or two pathological pathways, offering symptomatic relief but failing to modify disease progression [2]. In contrast, Memoquin was rationally designed as a multi-target-directed ligand (MTDL) to simultaneously inhibit AChE, BACE-1, Aβ aggregation, and oxidative damage [3]. This polypharmacology cannot be replicated by simply combining single-target compounds due to pharmacokinetic mismatches, off-target liabilities, and the synergistic nature of the quinone-bearing polyamine scaffold [4]. Therefore, substituting Memoquin with a conventional AChE inhibitor or a BACE-1 inhibitor alone would sacrifice the integrated multi-target activity that defines its unique experimental value.

Memoquin Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


AChE Inhibition Potency: Memoquin Outperforms Clinical AChE Inhibitors Donepezil and Rivastigmine

Memoquin inhibits human recombinant acetylcholinesterase (hAChE) with an IC50 of 1.55 nM . In contrast, the clinically approved AChE inhibitor donepezil exhibits an IC50 of 6.7 nM under optimal assay conditions, and rivastigmine shows an IC50 of 4.3 nM [1]. Memoquin is thus 4.3-fold more potent than donepezil and 2.8-fold more potent than rivastigmine on AChE. This potency advantage may translate to lower effective doses and potentially improved therapeutic windows.

Acetylcholinesterase inhibition Alzheimer's disease Enzyme inhibition

BACE-1 Inhibition: Memoquin Provides Complementary β-Secretase Activity Not Present in Clinical AChE Inhibitors

Memoquin inhibits β-secretase-1 (BACE-1) with an IC50 of 108 nM . This activity is absent in clinically used AChE inhibitors such as donepezil, rivastigmine, and galantamine, which do not target BACE-1. Compared to another multi-target ligand, lipocrine, which exhibits a BACE-1 IC50 of 58 nM [1], Memoquin is approximately 1.9-fold less potent on this specific target. However, Memoquin's overall multi-target profile (AChE + BACE-1 + Aβ aggregation) is more balanced, offering distinct experimental utility.

BACE-1 inhibition Amyloid cascade Alzheimer's disease

Aβ Aggregation Inhibition: Memoquin Disaggregates Self-Induced Aβ1-42 Fibrils More Potently than Curcumin

Memoquin inhibits self-induced aggregation of Aβ1-42 with an IC50 of 5.93 μM . In comparison, the well-known natural Aβ aggregation inhibitor curcumin shows an IC50 of 11.3 μM under similar assay conditions [1]. Memoquin is approximately 1.9-fold more potent than curcumin in preventing Aβ fibril formation. This activity complements its AChE and BACE-1 inhibition, addressing both amyloid plaque accumulation and cholinergic dysfunction simultaneously.

Amyloid-beta aggregation Fibril inhibition Alzheimer's disease

In Vivo Cognitive Rescue: Memoquin Restores Memory Deficits Across Multiple Behavioral Paradigms in Scopolamine- and Aβ-Induced Amnesia Models

Memoquin, administered orally at 15 mg/kg, fully rescued cognitive impairments in mice across four distinct behavioral tasks: T-maze, Morris water maze, novel object recognition, and passive avoidance [1]. These models included both scopolamine-induced (cholinergic deficit) and Aβ1-42-induced (amyloid toxicity) amnesia. In contrast, donepezil produced only partial reversals of scopolamine-induced deficits in operant conditioning tasks [2] and did not modify learning and memory in certain transgenic models [3]. Memoquin's robust, multi-domain rescue suggests superior in vivo efficacy in AD-relevant behavioral assays.

In vivo efficacy Cognitive enhancement Alzheimer's disease models

Multi-Target Polypharmacology: Memoquin Engages Three Core AD Pathogenic Pathways vs. Single Target of Clinical Drugs

Memoquin simultaneously inhibits AChE (IC50 1.55 nM), BACE-1 (IC50 108 nM), and Aβ aggregation (IC50 5.93 μM), in addition to exhibiting antioxidant activity . In contrast, clinical AD drugs target only one or two pathways: donepezil inhibits AChE only [1], rivastigmine inhibits AChE and BChE, memantine antagonizes NMDA receptors, and selective BACE-1 inhibitors (e.g., verubecestat) lack cholinergic activity. This multi-target engagement is engineered into a single chemical entity, ensuring synchronized pharmacokinetics and avoiding the formulation and drug-drug interaction complexities of combination therapies.

Multi-target-directed ligand Polypharmacology Alzheimer's disease

Memoquin Optimal Use Cases: Research and Procurement Scenarios Aligned with Quantitative Differentiation Evidence


In Vitro Multi-Target Screening for Alzheimer's Disease Drug Discovery

Utilize Memoquin as a reference MTDL in high-throughput screening campaigns aiming to identify novel compounds with balanced AChE, BACE-1, and Aβ aggregation inhibitory activities. Its well-characterized IC50 values (AChE: 1.55 nM; BACE-1: 108 nM; Aβ aggregation: 5.93 μM) provide benchmark thresholds for hit triage and lead optimization [1]. Memoquin's multi-target profile enables simultaneous assessment of cholinergic, amyloidogenic, and aggregation pathways, streamlining early-stage AD drug discovery.

In Vivo Efficacy Studies in Scopolamine- and Aβ-Induced Amnesia Mouse Models

Employ Memoquin as a positive control or tool compound in behavioral pharmacology studies. At 15 mg/kg oral administration, Memoquin fully rescues spatial, episodic, and aversive memory deficits in both scopolamine- and Aβ1-42-induced amnesia models [1]. This robust in vivo efficacy across multiple cognitive domains makes it an ideal comparator for evaluating novel AD therapeutics in preclinical proof-of-concept experiments.

Comparative Pharmacology: Benchmarking Novel MTDLs Against a Well-Defined Polypharmacological Agent

Use Memoquin as a benchmark comparator when profiling new multi-target-directed ligands for AD. Memoquin's quantitative activity data on AChE, BACE-1, and Aβ aggregation [1] provide a clear performance baseline. Direct side-by-side testing allows for the determination of whether new chemical entities offer improved target engagement, selectivity, or in vivo efficacy relative to this established quinone-bearing polyamine lead.

Structural and Mechanistic Studies of Quinone-Bearing Polyamine MTDLs

Memoquin serves as a core scaffold for structure-activity relationship (SAR) investigations. Studies have demonstrated that modifying the stereochemistry of its polyamine chain (e.g., introducing an RR stereoisomer) can enhance AChE inhibition and AChE-induced Aβ aggregation reversal [1]. Researchers can procure Memoquin to explore further chemical modifications aimed at optimizing multi-target potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Memoquin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.